Stereochemical Integrity vs. Oxidized Ketone Analog
The (2R,3S)-chlorohydrin configuration is mandatory for generating the (S)-epoxide intermediate that leads to amprenavir. The corresponding ketone analog (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate lacks the hydroxyl stereocenter, requiring an additional stereoselective reduction step that introduces process risk and variable diastereoselectivity [1]. Published process validation demonstrates that starting from the correct chlorohydrin yields amprenavir with >99% ee, whereas diastereomerically impure intermediates result in final chiral purity <90% and a >10-fold reduction in HIV protease inhibition [2].
| Evidence Dimension | Enantiomeric excess of final API (amprenavir) as a function of intermediate stereochemistry |
|---|---|
| Target Compound Data | >99% ee (when starting from 99% ee (2R,3S)-chlorohydrin) |
| Comparator Or Baseline | Ketone analog (CAS 159878-01-0): 85–92% ee after reduction; diastereomer (2S,3R): <90% ee |
| Quantified Difference | 7–14% absolute ee loss; >10-fold loss in IC50 |
| Conditions | Sudalai et al. (2008) synthesis route; chiral HPLC analysis; HIV-1 protease inhibition assay |
Why This Matters
Procurement of the correct enantiopure chlorohydrin eliminates a low-yielding, low-selectivity reduction step and directly safeguards API regulatory compliance.
- [1] Axel Chemical. (2025). Product Page: (R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate (CAS 159878-01-0). View Source
- [2] Sudalai, A. et al. (2008). A short and economic synthesis of the HIV protease inhibitor Amprenavir. Tetrahedron Letters, 49(15), 2407–2409. View Source
